An In-depth Technical Guide to Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
An In-depth Technical Guide to Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular architecture, potential for synthetic modification, and its role as a privileged scaffold in the design of targeted therapeutics. While publicly available experimental spectral data is limited, this guide provides predicted spectral characteristics and detailed discussions on its chemical behavior based on established principles and data from analogous structures.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets, particularly protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The pyrazolo[1,5-a]pyrazine core offers a rigid, planar framework that is amenable to chemical modification at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific kinase targets.[2][3] This has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting a range of kinases such as CDK9, FLT3, and Tropomyosin Receptor Kinase (Trk).[4][5][6] Notably, the closely related pyrazolo[1,5-a]pyrimidine scaffold is found in FDA-approved Trk inhibitors like Larotrectinib and Entrectinib, highlighting the clinical relevance of this heterocyclic family.[3][4]
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules within this class. The presence of a reactive chloro group at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 2-position provides multiple handles for synthetic diversification.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1449598-75-7 | [7][8] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [9] |
| Molecular Weight | 239.66 g/mol | [9] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [10] |
| Storage Conditions | Store at -20°C for long-term stability. | General supplier information |
| SMILES | CCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C | [11] |
| InChIKey | UFBGDLZUWIWIAT-UHFFFAOYSA-N | General chemical database |
Below is a 2D chemical structure diagram generated using the SMILES string.
Caption: 2D Structure of the title compound.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages: construction of the pyrazolo[1,5-a]pyrazin-4-one core followed by chlorination.
Caption: Proposed synthetic pathway.
Step 1: Synthesis of Ethyl 6-methyl-4-oxo-4,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
The initial step likely involves the condensation of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon electrophile, such as ethyl 3-aminocrotonate or a related β-ketoester equivalent. This reaction would proceed via an initial Michael addition followed by an intramolecular cyclization and dehydration to form the pyrazinone ring.
Step 2: Chlorination of the Pyrazinone Intermediate
The resulting pyrazolo[1,5-a]pyrazin-4-one intermediate can then be converted to the target 4-chloro derivative. This is a standard transformation in heterocyclic chemistry, typically achieved by refluxing the substrate with a chlorinating agent such as phosphorus oxychloride (POCl₃) , often with a catalytic amount of a tertiary amine base.
Purification
Purification of the final product would likely be achieved through standard laboratory techniques. After quenching the reaction mixture, extraction, and solvent removal, the crude product would be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is dominated by the electrophilic nature of the pyrazine ring, particularly at the 4-position, and the functionality of the ethyl ester.
Reactivity of the 4-Chloro Substituent
The chloro group at the 4-position is the most reactive site for synthetic modification. It is susceptible to a variety of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system activates the C4-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiolates.
These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.
Caption: General SNAr reaction at the C4 position.
The C4-Cl bond is also an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a suitable ligand (e.g., XPhos, SPhos), a base, and an appropriate solvent system. The choice of catalyst and conditions is crucial for achieving high yields and preventing side reactions.[1][2]
Reactivity of the Ethyl Ester
The ethyl ester at the 2-position can undergo standard ester transformations:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding carboxylic acid. This is a common step to enable further modifications, such as amide bond formation.
-
Amidation: Direct conversion to amides can be achieved by heating with an amine, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Spectral Properties (Predicted)
As of the date of this publication, experimental NMR and other spectral data for Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate are not publicly available. However, based on data for the pyrazolo[1,5-a]pyrimidine system and general principles of NMR spectroscopy, the following spectral characteristics can be predicted.[14][15]
Predicted ¹H NMR Spectrum
-
Aromatic Protons: Two singlets are expected for the protons on the pyrazolo[1,5-a]pyrazine core. The proton at the 3-position is expected to be downfield due to the deshielding effect of the adjacent ester and pyrazole nitrogen. The proton at the 5-position will also appear as a singlet.
-
Ethyl Ester Protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group, with a coupling constant of approximately 7 Hz.
-
Methyl Group Proton: A singlet for the methyl group at the 6-position.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Key predicted shifts include:
-
Carbonyl Carbon: In the range of 160-165 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (110-160 ppm). The carbon bearing the chloro group (C4) and the carbons of the pyrazole ring will have characteristic shifts.
-
Ethyl Ester Carbons: A signal for the -OCH₂- carbon around 60-65 ppm and a signal for the -CH₃ carbon around 14-15 ppm.
-
Methyl Group Carbon: A signal for the C6-methyl group around 20-25 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate lies in its role as a versatile building block for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases.[16][17]
Scaffold for Kinase Inhibitors
The pyrazolo[1,5-a]pyrazine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[4] The synthetic handles on this intermediate allow for the systematic exploration of structure-activity relationships (SAR).
Caption: Key diversification points for SAR studies.
-
Modification at C4: The introduction of various aryl, heteroaryl, or amino groups at this position via cross-coupling or SNAr reactions can be used to target specific pockets within the kinase active site, thereby influencing potency and selectivity.[3][6]
-
Modification at C2: The ethyl ester can be converted into a variety of amides or other functional groups. These modifications often extend into the solvent-exposed region of the ATP-binding site and can be used to improve pharmacokinetic properties such as solubility and cell permeability.[17]
Lead Optimization
Once a hit compound is identified, this intermediate can be used in the lead optimization phase of drug discovery. The predictable reactivity of the chloro and ester groups allows for the rapid synthesis of analogs to improve properties such as:
-
Potency: Increasing the binding affinity for the target kinase.
-
Selectivity: Reducing off-target activities to minimize side effects.
-
Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is intended for research use only.[10] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its pyrazolo[1,5-a]pyrazine core is a well-established scaffold for the development of potent and selective kinase inhibitors. The reactive chloro and ester functionalities provide chemists with multiple avenues for synthetic diversification, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. While detailed experimental data for this specific molecule is not widely published, its chemical properties and reactivity can be reliably predicted based on the extensive literature on related heterocyclic systems. This guide serves as a foundational resource for scientists and researchers looking to leverage this important intermediate in their drug discovery and development programs.
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